molecular formula C3H6Cl3N B14692730 1,1,1-Trichloro-N,N-dimethylmethanamine CAS No. 34656-65-0

1,1,1-Trichloro-N,N-dimethylmethanamine

Cat. No.: B14692730
CAS No.: 34656-65-0
M. Wt: 162.44 g/mol
InChI Key: LFDKWKHXLOWZAI-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-N,N-dimethylmethanamine is an organic compound with the molecular formula C₃H₆Cl₃N. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a dimethylamino group attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with trichloromethane (chloroform) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

[ \text{CHCl}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_3\text{H}_6\text{Cl}_3\text{N} + \text{HCl} ]

This reaction typically requires controlled conditions, including a suitable solvent and temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of dimethylamine and trichloromethane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with fewer chlorine atoms.

Scientific Research Applications

1,1,1-Trichloro-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various biological pathways.

Comparison with Similar Compounds

1,1,1-Trichloro-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

    1,1,1-Trichloroethane: A chloroalkane with similar chlorine content but different functional groups.

    N,N-Dimethylmethanamine: Lacks the chlorine atoms present in this compound.

    Trichloromethane (Chloroform): Contains three chlorine atoms but lacks the dimethylamino group.

The uniqueness of this compound lies in its combination of chlorine atoms and a dimethylamino group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

34656-65-0

Molecular Formula

C3H6Cl3N

Molecular Weight

162.44 g/mol

IUPAC Name

1,1,1-trichloro-N,N-dimethylmethanamine

InChI

InChI=1S/C3H6Cl3N/c1-7(2)3(4,5)6/h1-2H3

InChI Key

LFDKWKHXLOWZAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(Cl)(Cl)Cl

Origin of Product

United States

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